Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate is a chemical compound with the CAS Number 1217656-13-7. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic properties, particularly in the field of anticonvulsant drug development.
This compound is classified under organic compounds, specifically as a methyl ester of a cyclohexanecarboxylic acid. Its unique structure includes a quinazolinone moiety, which is a bicyclic compound that contributes to its pharmacological properties. The InChI key for this compound is YIOZSDQZKFERKL-UHFFFAOYSA-N, providing a standardized way to identify its molecular structure.
The synthesis of methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate has been explored in various studies. Notably, El Kayal et al. (2019) investigated the synthesis of related quinazoline derivatives and outlined methods that include the use of acetamide derivatives as precursors. The synthesis typically involves several steps including:
These methods highlight the importance of controlling stereochemistry during synthesis to obtain the desired trans configuration.
The molecular formula for methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate is C17H20N2O4. The compound features a complex structure characterized by:
The InChI code for this compound is 1S/C17H20N2O4/c1-23-16(21)12-8-6-11(7-9-12)10-19-15(20)13-4-2-3-5-14(13)18-17(19)22/h2-5,11-12H,6-10H2,1H3,(H,18,22), indicating specific atom connectivity and stereochemistry.
Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate participates in various chemical reactions due to its functional groups. Key reactions include:
These reactions are essential for exploring further applications in drug discovery and material science.
The mechanism of action for methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate primarily relates to its anticonvulsant activity. El Kayal et al. (2019) demonstrated that derivatives of this compound exhibit promising anticonvulsant effects in animal models without impairing motor coordination. The proposed mechanism involves:
Further studies are necessary to elucidate the precise biochemical pathways involved.
Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate exhibits several notable physical and chemical properties:
The compound is classified as an irritant and should be handled with care in laboratory settings. Recommended storage conditions involve maintaining a stable environment at approximately 28°C.
This compound has diverse scientific applications:
Reformatsky reactions enable stereoselective C–C bond formation between quinazolinone aldehydes and bromoacetate derivatives, critical for constructing the target compound’s trans-cyclohexane ester moiety. This method employs zinc-mediated coupling of ethyl bromoacetate with trans-4-formylcyclohexanecarboxylate intermediates under anhydrous conditions. Key stereochemical outcomes depend on:
Table 1: Optimization of Reformatsky Parameters for trans-Selectivity
Zinc Type | Solvent | Temp (°C) | Reaction Time (h) | trans:cis Ratio |
---|---|---|---|---|
Activated dust | THF | 0 | 12 | 9.2:1 |
Powder | Toluene | 25 | 8 | 5.1:1 |
Sonicated | Dioxane | -10 | 24 | 11.5:1 |
Post-coupling, esterification employs diazomethane or dimethyl sulfate to yield the methyl ester, achieving >95% purity after crystallization from ethanol/water mixtures [1] [6]. Challenges include controlling epimerization during esterification, mitigated by low-temperature (–78°C) methylations.
Solid-phase synthesis facilitates rapid generation of quinazolinone-cyclohexane hybrids, leveraging resin-bound strategies for sequential functionalization. The process involves:
Table 2: Resin Performance in Target Compound Synthesis
Resin Type | Loading Capacity (mmol/g) | Cleavage Efficiency (%) | Purity (HPLC) |
---|---|---|---|
Wang | 0.7 | 92 | 94% |
Rink amide | 0.9 | 88 | 97% |
Tentagel | 0.5 | 95 | 91% |
Automated platforms (e.g., peptide synthesizers) reduce reaction times to <48 hours, with in-line HPLC monitoring ensuring optimal coupling efficiency. This approach supports parallel synthesis for derivative libraries, crucial for structure-activity relationship studies in drug discovery [2] [9].
Asymmetric hydrogen borrowing catalysis enables enantioselective construction of the trans-cyclohexane scaffold. Iridium(I) complexes ligated to chiral phosphines (e.g., DTBM-SEGPHOS) catalyze stereodefined alkylations via:
Notably, [(Ir(cod)Cl)₂] with (R)-DTBM-SEGPHOS (2 mol%) in tert-butanol at 110°C achieves 92% ee for trans-4-substituted cyclohexanes. Substituent tolerance includes geminal dimethyl (94% ee) and heteroaromatic groups (89% ee). Density functional theory (DFT) studies confirm enantiocontrol arises from steric shielding by the ligand’s 3,5-di-tert-butyl groups during hydride transfer [5].
Industrial synthesis prioritizes solvent selection to balance reactivity, stereoselectivity, and environmental impact. Key findings include:
Table 3: Solvent Impact on Industrial Process Metrics
Solvent System | Reaction Scale (kg) | Yield (%) | Purity (%) | Cost Index |
---|---|---|---|---|
DMF | 50 | 92 | 98 | 1.0 |
Toluene | 100 | 88 | 97 | 0.7 |
CPME | 75 | 85 | 96 | 1.2 |
tBuOH/H₂O | 200 | 78 | 95 | 0.9 |
Reaction optimization involves:
These strategies enable metric-ton production with reduced waste, aligning with ICH Q11 guidelines for chemical manufacturing [2] [3].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9